molecular formula C14H18ClN B3318095 N 0425 hydrochloride CAS No. 98640-74-5

N 0425 hydrochloride

Cat. No.: B3318095
CAS No.: 98640-74-5
M. Wt: 235.75
InChI Key: OIOUYKUZONMMSL-UHFFFAOYSA-N
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Description

N 0425 hydrochloride, also known as N-methyl-N-propargyl-2-aminotetralin hydrochloride, is a potent monoamine oxidase inhibitor. It is known for its ability to inhibit both monoamine oxidase A and monoamine oxidase B enzymes. This compound has been studied for its neuropharmacological properties and potential therapeutic applications in treating neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N 0425 hydrochloride involves the reaction of N-methyl-2-aminotetralin with propargyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N 0425 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N 0425 hydrochloride has several scientific research applications:

Mechanism of Action

N 0425 hydrochloride exerts its effects by inhibiting monoamine oxidase enzymes. These enzymes are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, leading to enhanced neurotransmission. This mechanism is particularly relevant in the treatment of neurological disorders like Parkinson’s disease and depression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its equipotent inhibition of both monoamine oxidase A and monoamine oxidase B enzymes. This dual inhibition makes it a valuable research tool for studying the role of these enzymes in various neurological disorders. Additionally, its structural properties allow for the exploration of different chemical reactions and modifications.

Properties

IUPAC Name

N-methyl-N-prop-2-ynyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N.ClH/c1-3-10-15(2)14-9-8-12-6-4-5-7-13(12)11-14;/h1,4-7,14H,8-11H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOUYKUZONMMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C1CCC2=CC=CC=C2C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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